molecular formula C15H19NO2S B7360456 N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide

N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide

Cat. No. B7360456
M. Wt: 277.4 g/mol
InChI Key: XZDHQBWNRCWZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide involves the inhibition of enzyme activity. This compound binds to the active site of the enzyme, preventing it from carrying out its catalytic function.
Biochemical and Physiological Effects:
N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-angiogenic properties. It has also been shown to have potential therapeutic effects in the treatment of glaucoma, epilepsy, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide in lab experiments is its potential therapeutic properties. It can be used to study the mechanisms of various physiological processes and to develop new therapies for diseases. However, one limitation of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for the study of N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide. One direction is to further study its potential therapeutic properties in the treatment of various diseases. Another direction is to develop new analogs of this compound with improved efficacy and reduced toxicity. Additionally, more research can be done to understand the mechanism of action of this compound and how it interacts with various enzymes and physiological processes.
In conclusion, N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide is a chemical compound that has been studied for its potential therapeutic properties. It has been shown to have various biochemical and physiological effects and has been used in lab experiments to study the mechanisms of various physiological processes. Further research is needed to fully understand the potential of this compound and to develop new therapies for diseases.

Synthesis Methods

The synthesis of N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide involves the reaction of cyclopropylmethylamine with 2-chloro-3-indenylsulfonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography.

Scientific Research Applications

N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide has been used in scientific research for its potential therapeutic properties. It has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and metalloproteases, which are involved in various physiological processes.

properties

IUPAC Name

N-(1-cyclopropylcyclopropyl)-2,3-dihydro-1H-indene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c17-19(18,16-15(7-8-15)13-5-6-13)14-9-11-3-1-2-4-12(11)10-14/h1-4,13-14,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDHQBWNRCWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)NS(=O)(=O)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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